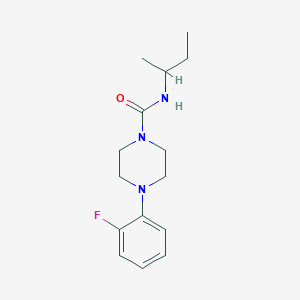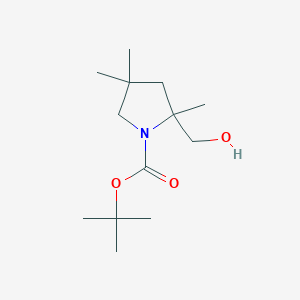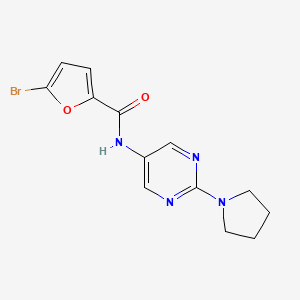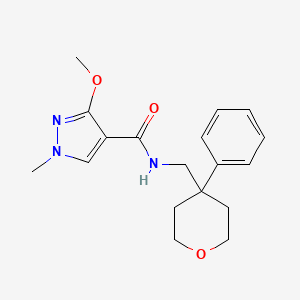
N1-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N1-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide is a specialized oxalamide derivative. Oxalamides are a class of compounds known for their diverse range of biological activities and applications. They are often synthesized for use in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. The specific structure of this compound suggests potential applications in bioactive molecule development due to the presence of a tetrahydrofuran moiety and a methylthio phenyl group, which could impart unique physical and chemical properties.
Synthesis Analysis
The synthesis of oxalamide derivatives can be achieved through various synthetic routes. One such method is described in the first paper, where a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides is developed using a rearrangement sequence that is operationally simple and high yielding . Although the exact compound is not synthesized in this study, the methodology could potentially be adapted for its synthesis, considering the structural similarities between the compounds.
Molecular Structure Analysis
The molecular structure of oxalamides plays a crucial role in their reactivity and biological activity. The presence of the tetrahydrofuran ring and the methylthio phenyl group in the compound of interest suggests that it may have unique interactions with biological targets. The second paper discusses a related molecule, N1-allyl-N2-(tetrahydrofuran-2-ylmethyl)oxalamide, which was synthesized and evaluated for its biological activity . The molecular docking methods used in this study could be applied to the compound to predict its binding affinity to various biological targets.
Chemical Reactions Analysis
Oxalamides can participate in a variety of chemical reactions due to their functional groups. The nucleophilic addition-elimination reaction (AdNU-E) mentioned in the second paper is a common reaction mechanism for the synthesis of oxalamides . This reaction involves the addition of an amine to an oxalamic acid derivative, followed by the elimination of a leaving group. The specific chemical reactions that N1-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide can undergo would depend on its reactivity and the presence of functional groups that can participate in such reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxalamides are influenced by their molecular structure. The compound contains both hydrophilic (2-hydroxyethoxy) and hydrophobic (methylthio phenyl) components, which could affect its solubility, stability, and overall reactivity. The third paper, while not directly related to the compound, discusses the importance of structure-activity relationships (SAR) in the development of enzyme inhibitors . A similar approach could be taken to analyze the physical and chemical properties of the compound , by studying its SAR and how its structure affects its properties and potential as a bioactive molecule.
Propiedades
IUPAC Name |
N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]-N'-(3-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S/c1-24-13-4-2-3-12(9-13)18-15(21)14(20)17-10-16(23-8-6-19)5-7-22-11-16/h2-4,9,19H,5-8,10-11H2,1H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXWSIPSXSXIAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C(=O)NCC2(CCOC2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2514734.png)
![N-(3,4-dimethoxyphenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2514735.png)

![1,1,1-Trifluoro-3-[(3-methoxypropyl)amino]-2-propanol](/img/structure/B2514737.png)


![N-(2-fluorobenzyl)-N-(4-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2514741.png)

![Tert-butyl N-[(2-amino-2-bicyclo[2.2.1]heptanyl)methyl]carbamate;hydrochloride](/img/structure/B2514746.png)


![(Z)-5-chloro-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2514750.png)
![1-(3-Chlorophenyl)-4-[1-(prop-2-yn-1-yl)piperidine-2-carbonyl]piperazine](/img/structure/B2514751.png)
![N-(3-methoxypropyl)-4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2514754.png)